molecular formula C16H19N3O B6043362 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol

3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol

Cat. No. B6043362
M. Wt: 269.34 g/mol
InChI Key: CHPCVGOMFBNFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol is not fully understood, but research has suggested that the compound may act by inhibiting the aggregation of amyloid-beta peptides, reducing oxidative stress, and modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol has been found to exhibit a wide range of biochemical and physiological effects. Research has shown that the compound can inhibit the aggregation of amyloid-beta peptides, reduce oxidative stress, and modulate the activity of neurotransmitters in the brain. Additionally, 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol has been found to exhibit anti-inflammatory properties, which could be beneficial in the treatment of a variety of conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol in lab experiments is that the compound has been extensively studied and has a well-understood mechanism of action. Additionally, the compound is relatively easy to synthesize and is readily available. However, one limitation of using 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol in lab experiments is that the compound has not yet been tested in clinical trials, so its potential therapeutic applications are not fully understood.

Future Directions

There are several future directions for research on 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol. One potential area of focus is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol in humans.

Synthesis Methods

The synthesis of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol can be achieved through a variety of methods, including the reaction of 2-methylphenylhydrazine with 6-methylpyridazine-3-carbaldehyde, followed by the addition of pyrrolidine and subsequent reduction. Other methods for synthesizing 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol include the reaction of 2-methylphenylhydrazine with 6-methylpyridazine-3-carboxylic acid, followed by the addition of pyrrolidine and subsequent reduction.

Scientific Research Applications

3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. Additionally, 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol has been found to exhibit antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of Parkinson's disease.

properties

IUPAC Name

3-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-5-3-4-6-14(12)16(20)9-10-19(11-16)15-8-7-13(2)17-18-15/h3-8,20H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPCVGOMFBNFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(C2)(C3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.